molecular formula C12H25NO6 B609248 m-PEG3-ONHBoc CAS No. 1835759-87-9

m-PEG3-ONHBoc

Cat. No. B609248
M. Wt: 279.33
InChI Key: MAGDKXJOAGLHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG3-ONHBoc is a compound that contains a Boc protected aminooxy group . The Boc can be removed under acidic conditions to be further reacted . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

M-PEG3-ONHBoc is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of m-PEG3-ONHBoc is C12H25NO6 . Its molecular weight is 279.33 .


Chemical Reactions Analysis

The Boc protected aminooxy group in m-PEG3-ONHBoc can be removed under acidic conditions to form a free aminooxy group . This is useful for aldehyde and ketone containing biomolecule labelling .


Physical And Chemical Properties Analysis

The molecular formula of m-PEG3-ONHBoc is C12H25NO6 . Its molecular weight is 279.33 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Cell Cycle Regulation : The pEg3 protein, part of the KIN1/PAR-1/MARK kinase family involved in cell polarity and microtubule dynamics, shows potential in cell cycle regulation. It can phosphorylate CDC25B in vitro, suggesting a role in the G2/M progression of the cell cycle (Davezac et al., 2002).

  • Obesity and Energy Homeostasis : Research on Peg3, a gene encoding a zinc finger protein, indicates its involvement in regulating body temperature, feeding behavior, and obesity in mice. Peg3 mutants showed altered fat distribution and developed leptin resistance (Curley et al., 2005).

  • Biomedical Applications : Chemical modification of proteins with PEG can enhance their biostability, solubility, and reduce immunoreactivity. This has implications in therapeutic proteins and enzymes used in organic syntheses and biotransformation processes (Inada et al., 1995).

  • Cancer Therapeutics and Imaging : PEG functionalized superparamagnetic nanoparticles show promising results in cancer hyperthermia therapy and magnetic resonance imaging (MRI). PEGylation enhances colloidal stability, biocompatibility, and specific absorption rate, making these nanoparticles effective for cancer diagnosis and treatment (Thorat et al., 2016).

  • Bone Regeneration : PEG-based hydrogels have been engineered as matrices for in situ bone regeneration. These hydrogels, containing cell adhesion ligands and substrates for matrix metalloproteinase, facilitate cellular migration and are used for delivering bone morphogenetic proteins to repair critical-sized bone defects (Lutolf et al., 2003).

  • Genetic and Developmental Studies : Peg3 plays significant roles in controlling fetal growth rates and nurturing behaviors. Mutations in Peg3 affect reproduction and the expression of placenta-specific gene families, indicating its importance in mammalian growth and behavior (Kim et al., 2013).

  • Drug Delivery and Protein Modification : PEGylation is a key technique in drug delivery, enhancing the therapeutic efficacy and reducing the immunogenicity of drugs. This approach has been applied to various proteins and peptides for medical applications (Roberts et al., 2002).

Future Directions

M-PEG3-ONHBoc is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs represent an emerging and promising approach for the development of targeted therapy drugs . Therefore, the future directions of m-PEG3-ONHBoc could be in the development of new PROTACs for targeted therapy.

properties

IUPAC Name

tert-butyl N-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO6/c1-12(2,3)19-11(14)13-18-10-9-17-8-7-16-6-5-15-4/h5-10H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGDKXJOAGLHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171931
Record name 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG3-ONHBoc

CAS RN

1835759-87-9
Record name 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1835759-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxa-2-azatridecanoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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